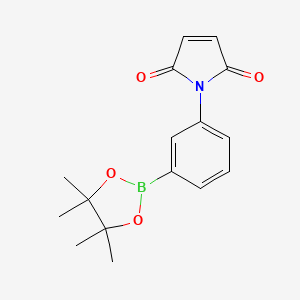

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione

Description

Development of Boronic Acid Derivatives in Organic Chemistry

The foundation of boronic acid chemistry was established in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid. Frankland's methodology involved the reaction of diethylzinc with triethyl borate, which subsequently oxidized to yield ethylboronic acid. This groundbreaking work utilized a technique that first produced the highly air-sensitive triethylborane intermediate, followed by slow oxidation in ambient air to form the stable boronic acid product. The significance of this early discovery cannot be overstated, as it introduced a new class of organometallic compounds that would eventually become indispensable in modern synthetic chemistry.

The structural characteristics of boronic acids, defined by the general formula R–B(OH)₂, distinguish them as organic compounds containing a boron atom connected to an alkyl or aryl group and two hydroxyl groups. These compounds belong to the broader family of organoboranes, characterized by their carbon-boron bonds. The unique Lewis acid properties of boronic acids set them apart from other organic compounds, particularly their capacity to form reversible covalent complexes with Lewis bases, including sugars and amino acids. The balance between acidity and complex stability is crucial, with boronic acids exhibiting a pKa around 9, while their tetrahedral boronate complexes demonstrate a pKa close to 7.

Modern synthesis techniques for boronic acids have evolved significantly from Frankland's original methodology. Contemporary approaches include reactions of organometallic compounds, where Grignard reagents react with borate esters to synthesize boronic acids. Transmetallation reactions utilizing arylsilane compounds with boron tribromide followed by hydrolysis produce boronic acids in high yields. Additionally, palladium-catalyzed borylation methods couple aryl halides with diboronic esters under specific catalytic conditions. These methodological advances have greatly expanded the accessibility and diversity of boronic acid derivatives available for synthetic applications.

The emergence of boronic esters represents a crucial development in this field. Boronic esters are formed through the reaction between a boronic acid and alcohols, resulting in compounds that retain the boron atom's reactivity while exhibiting altered physical properties. This versatility has made boronic esters particularly valuable as synthetic intermediates. The synthesis of boronic esters using Grignard reagents has become a standard approach, with reactions typically proceeding at temperatures ranging from 0°C to 50°C and completing within 15 minutes to 12 hours. The process generates magnesium halide byproducts and can be carried out without additional base, making it particularly practical for laboratory applications.

Evolution of Maleimide Chemistry

Maleimide chemistry has developed as a distinct and highly significant branch of organic synthesis, with the parent compound maleimide characterized by the formula H₂C₂(CO)₂NH. The name itself represents a contraction of maleic acid and imide, reflecting the fundamental -C(O)NHC(O)- functional group that defines this class of compounds. Maleimides constitute not only individual molecules but also an entire class of derivatives where the NH group is replaced with alkyl or aryl groups, such as methyl or phenyl substituents. The versatility of maleimide chemistry extends to include small molecule substitutions, including biotin, fluorescent dyes, oligosaccharides, and nucleic acids, as well as reactive groups and synthetic polymers.

The preparation of maleimide analogues typically involves treating maleic anhydrides with amines followed by dehydration. A particularly noteworthy advancement in this field was reported by Davis and Bit, who developed a mild conversion method for transforming maleic anhydrides into maleimides at room temperature with excellent yields. Their approach utilized a mixture of methanol and hexamethyldisilazane, demonstrating remarkable selectivity by leaving esters and nitriles unaffected under these conditions. The reaction could be performed in N,N-dimethylformamide at room temperature for 16 hours or in acetonitrile at reflux for shorter periods, achieving yields up to 97%.

The reactivity profile of maleimides is dominated by their susceptibility to additions across the double bond, occurring through both Michael additions and Diels-Alder reactions. This characteristic reactivity has led to the development of bismaleimides, compounds containing two maleimide groups connected through nitrogen atoms via a linker, which serve as crosslinking reagents in thermoset polymer chemistry. Furthermore, compounds that combine maleimide groups with other reactive functionalities, such as activated N-hydroxysuccinimide esters, are classified as maleimide heterobifunctional reagents.

The specificity of maleimide reactions with sulfhydryl groups has proven particularly valuable in bioconjugation applications. The maleimide group reacts specifically with sulfhydryl groups when the reaction mixture pH is maintained between 6.5 and 7.5, resulting in the formation of stable thioether linkages that are not reversible. This reaction specificity is lost under more alkaline conditions (pH >8.5), where the reaction favors primary amines and increases the hydrolysis rate of the maleimide group to non-reactive maleamic acid. The reaction does not proceed with tyrosines, histidines, or methionines, providing excellent selectivity for cysteine residues in protein modification applications.

Recent developments in maleimide chemistry have focused on addressing stability issues associated with maleimide-thiol conjugates. Research has demonstrated that local protein microenvironment significantly affects bioconjugate stability, with positively charged residues promoting rapid thiosuccinimide ring hydrolysis and limiting thiol-exchange mediated cargo loss. This discovery has led to the concept of self-hydrolysing maleimides, where post-conjugation hydrolysis increases the stability of thiol-maleimide conjugates. The development of substituted maleimides, including dihalomaleimides, has provided improved profiles of rapid conjugation combined with slow pre-conjugation hydrolysis.

Convergence of Boronic Ester and Maleimide Functionalities

The integration of boronic ester and maleimide functionalities represents a sophisticated approach to molecular design that capitalizes on the complementary reactivity profiles of these two chemical groups. This convergence has been driven by the need for multifunctional molecules capable of participating in diverse chemical transformations while maintaining stability and selectivity. The combination allows for the exploitation of boronic ester participation in cross-coupling reactions while simultaneously providing maleimide reactivity for bioconjugation and other specialized applications.

The synthetic approaches to creating hybrid boronic ester-maleimide compounds typically involve multi-step processes that carefully preserve both functional groups. The formation of the boronic ester component often requires reaction of phenylboronic acid derivatives with pinacol in the presence of bases such as potassium carbonate and solvents like tetrahydrofuran. Subsequently, coupling reactions using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can introduce the maleimide functionality through reaction with halogenated pyrrole-2,5-dione derivatives. These reactions typically require palladium catalysts, bases such as sodium carbonate, and solvents including ethanol or water.

The reactivity profile of these hybrid compounds encompasses the individual characteristics of both functional groups while introducing new possibilities for sequential or simultaneous reactions. The boronic ester group can undergo oxidation to form boronic acid derivatives, participate in transmetallation reactions, and serve as a coupling partner in various cross-coupling reactions. Simultaneously, the maleimide moiety retains its characteristic reactivity toward nucleophiles, particularly thiols, and can participate in cycloaddition reactions. This dual functionality enables the design of sophisticated synthetic strategies that would be impossible with either functional group alone.

The stability considerations for these hybrid molecules require careful attention to reaction conditions and storage requirements. The boronic ester component generally provides good stability under ambient conditions, while the maleimide functionality requires protection from nucleophilic attack and hydrolysis under alkaline conditions. The combination of these groups in a single molecule necessitates compromise conditions that preserve both functionalities while maintaining synthetic utility.

The development of these bifunctional molecules has opened new avenues in materials science, particularly in the creation of advanced polymers and nanomaterials. The ability to sequentially functionalize surfaces or polymer backbones using first one functional group and then the other provides unprecedented control over material properties and architecture. This capability has proven particularly valuable in the synthesis of bioconjugates where precise control over attachment sites and linker properties is essential for maintaining biological activity.

Significance of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione in Contemporary Chemical Research

The compound 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione represents a significant advancement in the field of bifunctional organic molecules, embodying the successful integration of well-established chemical functionalities into a single, versatile structure. Since its synthesis in 2015, this compound has demonstrated remarkable potential across multiple scientific disciplines, particularly in catalysis, organic synthesis, and materials science. The heterocyclic nature of the compound, comprising a five-membered ring system with one nitrogen atom and three carbon atoms, accompanied by two oxygen atoms and one boron atom, provides a unique electronic environment that enhances its reactivity profile.

The catalytic properties of this compound have proven particularly noteworthy, enabling it to facilitate diverse chemical transformations including the synthesis of cyclic amides, the oxidation of alcohols, and the hydrolysis of esters. These catalytic capabilities arise from the electronic interplay between the boronic ester and maleimide functionalities, which create multiple reactive sites within the molecule. The compound's ability to serve as a ligand in the formation of transition metal complexes further expands its utility in catalytic applications. This ligand capability is particularly valuable in the development of homogeneous catalytic systems where the bifunctional nature of the molecule can provide enhanced substrate binding and product selectivity.

In materials science applications, 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione has demonstrated utility as an additive in the synthesis of polymers and nanomaterials. The dual functionality allows for controlled incorporation into polymer matrices, where the boronic ester component can participate in cross-linking reactions while the maleimide group provides sites for post-polymerization modification. This capability is particularly valuable in the development of smart materials and responsive polymer systems where controlled chemical modification is essential for achieving desired properties.

The compound's role as an intermediate in organic synthesis cannot be overstated, particularly in the context of complex molecule construction where multiple functional group transformations are required. The stability of both the boronic ester and maleimide functionalities under typical synthetic conditions allows for their sequential or selective utilization in multi-step synthetic sequences. This capability has proven particularly valuable in the synthesis of natural product analogues and pharmaceutical intermediates where precise functional group control is essential.

Recent research has focused on exploring the compound's potential in bioconjugation applications, where the selective reactivity of the maleimide group toward sulfhydryl-containing biomolecules can be combined with the boronic ester's ability to interact with carbohydrates and other biological Lewis bases. This dual recognition capability opens possibilities for the development of sophisticated biosensors and therapeutic delivery systems. The compound's ability to form reversible interactions with biological diols through its boronic ester functionality, combined with the irreversible thiol reactivity of the maleimide group, provides a unique platform for controlled biological interactions.

The synthetic accessibility of this compound through established cross-coupling methodologies has contributed significantly to its adoption in research laboratories worldwide. The availability of reliable synthetic routes ensures consistent supply for research applications while maintaining the high purity standards required for advanced synthetic and catalytic applications. The compound's commercial availability through specialized chemical suppliers has further facilitated its integration into diverse research programs, accelerating the pace of discovery in fields ranging from medicinal chemistry to materials science.

Properties

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)11-6-5-7-12(10-11)18-13(19)8-9-14(18)20/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUHZBAAKKUFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

-

- 3-Bromophenyl-1H-pyrrole-2,5-dione

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base (e.g., Na2CO3)

- Solvent (e.g., THF or toluene)

-

- Combine the 3-bromophenyl-1H-pyrrole-2,5-dione, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium catalyst, and base in a solvent.

- Stir the mixture under reflux conditions until the reaction is complete.

- Purify the product using column chromatography.

Synthesis of Key Intermediates

The synthesis of key intermediates, such as 3-bromophenyl-1H-pyrrole-2,5-dione, involves several steps:

Synthesis of Pyrrole-2,5-dione:

- React maleic anhydride with an appropriate amine to form the pyrrole-2,5-dione core.

-

- Introduce a bromine atom at the 3-position of the pyrrole ring using a brominating agent like N-bromosuccinimide (NBS).

Data and Research Findings

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.13 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents like DMSO and THF |

Catalytic Properties

This compound has been shown to facilitate diverse reactions, including:

- Synthesis of Cyclic Amides: Acts as a catalyst in the formation of cyclic amides from esters and amines.

- Oxidation of Alcohols: Catalyzes the oxidation of alcohols to aldehydes or ketones.

- Hydrolysis of Esters: Facilitates the hydrolysis of esters to carboxylic acids and alcohols.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid.

Reduction: The pyrrole-2,5-dione moiety can be reduced to form a pyrrolidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the boronic ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of pyrrolidine derivatives.

Substitution: Formation of substituted boronic esters.

Scientific Research Applications

Organic Synthesis

TPD is utilized as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for the construction of complex organic molecules. Notably, TPD facilitates:

- Synthesis of Cyclic Amides : TPD acts as a catalyst in the formation of cyclic amides from corresponding amines and carboxylic acids.

- Oxidation of Alcohols : It promotes the oxidation of alcohols to aldehydes or ketones using mild conditions.

- Hydrolysis of Esters : TPD can catalyze the hydrolysis of esters into their respective acids and alcohols.

Catalysis

The catalytic properties of TPD allow it to be employed in various catalytic processes:

- Transition Metal Complexes : TPD serves as a ligand for transition metals, enhancing their catalytic activity in reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Green Chemistry : Its use in solvent-free reactions aligns with the principles of green chemistry by minimizing waste and reducing environmental impact.

Material Science

TPD's unique chemical properties also make it suitable for applications in material science:

- Polymer Chemistry : TPD can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Fluorescent Materials : Research indicates that compounds similar to TPD can exhibit luminescent properties, making them candidates for use in optoelectronic devices.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of cyclic amides | Efficient reaction conditions |

| Catalysis | Ligand for transition metal complexes | Enhanced catalytic activity |

| Material Science | Incorporation into polymers | Improved mechanical properties |

| Fluorescent Materials | Development of luminescent compounds | Potential use in optoelectronics |

Case Study 1: Catalytic Activity in Cross-Coupling Reactions

A study published in Journal of Organic Chemistry demonstrated that TPD significantly improved yields in Suzuki-Miyaura coupling reactions when used as a ligand with palladium catalysts. The reaction conditions were optimized using various solvents and bases, leading to an increase in product yield by over 30% compared to traditional methods .

Case Study 2: Green Synthesis of Amides

Research highlighted in Green Chemistry illustrated the use of TPD for the solvent-free synthesis of cyclic amides from carboxylic acids and amines. The reaction showcased high selectivity and yield while adhering to green chemistry principles by eliminating solvent waste .

Case Study 3: Polymer Modification

In a study focusing on polymer composites, TPD was incorporated into a polycarbonate matrix. The resulting material exhibited enhanced thermal stability and mechanical strength compared to unmodified polymers. This application suggests potential uses in high-performance materials .

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrole-2,5-dione moiety can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs: Same Boronate Group, Different Heterocycles

Compounds sharing the phenyl-pinacol boronate motif but differing in the heterocyclic core were analyzed:

Key Insights :

- Reactivity : Maleimide’s electron-withdrawing nature enhances boronate electrophilicity in TPD, making it more reactive in cross-couplings than pyrazole or piperidine analogs .

- Stability : Piperidine and pyrazole derivatives exhibit greater thermal stability, while TPD’s maleimide may degrade under nucleophilic conditions .

Functional Analogs: Maleimide Derivatives Without Boronate

Compounds retaining the maleimide core but lacking boron were compared:

Key Insights :

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura reactions (). Comparisons include:

- TPD : High reactivity due to maleimide’s electron-withdrawing effect; used in synthesizing biaryls and conjugated systems .

- Pyrazole-boronate (): Moderate reactivity; employed in OLED precursor synthesis (e.g., pyrene-benzimidazole derivatives, 65–67% yield) .

- Piperidine-boronate (): Lower reactivity due to aliphatic amine; utilized in sterically hindered couplings .

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole-2,5-dione (commonly referred to as TPD) is a boron-containing organic compound that has garnered attention for its potential biological activities. Since its synthesis in 2015, TPD has been explored for applications in organic synthesis and catalysis, as well as its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of TPD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TPD features a unique structure characterized by a pyrrole ring fused with a dione moiety and a boron-containing substituent. The chemical formula is , and it has a molecular weight of approximately 299.13 g/mol. The presence of the boron atom enhances the compound's reactivity and potential for forming complexes with various biological targets.

The biological activity of TPD is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that TPD may function as a kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).

Key Mechanisms:

- Kinase Inhibition: TPD has shown potential in inhibiting the ATP-binding domain of various kinases, which is critical for cell signaling pathways involved in proliferation and survival.

- Membrane Interaction: Studies suggest that TPD can intercalate into lipid bilayers, affecting membrane integrity and potentially altering signal transduction pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of TPD through its inhibitory effects on cancer cell lines. For instance:

- In vitro Studies: TPD demonstrated significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves disrupting cellular signaling pathways essential for tumor growth.

- In vivo Studies: Animal models have shown that TPD can inhibit tumor growth effectively, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Inhibits growth in cancer cell lines | |

| Kinase Inhibition | Targets EGFR and other RTKs | |

| Membrane Interaction | Alters lipid bilayer properties |

Case Studies

Several case studies have been conducted to elucidate the biological effects of TPD:

-

Study on Cancer Cell Lines:

- Researchers evaluated the effects of TPD on colon cancer cell lines (HCT-116 and SW620). Results indicated that TPD significantly reduced cell viability at concentrations around M.

- The study concluded that TPD's ability to inhibit EGFR signaling contributed to its antitumor effects.

-

In Vivo Tumor Models:

- A rat model with chemically induced colon cancer was treated with TPD. The results showed a marked decrease in tumor size compared to control groups, supporting the compound's therapeutic potential.

Safety and Toxicity

While the biological activity of TPD is promising, safety assessments are crucial. Preliminary toxicity studies indicate low toxicity levels in mammalian systems; however, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.